molecular formula C31H48O4 B184666 3-Epidehydrotumulosic acid CAS No. 167775-54-4

3-Epidehydrotumulosic acid

Cat. No.: B184666
CAS No.: 167775-54-4
M. Wt: 484.7 g/mol
InChI Key: LADJWZMBZBVBSB-HSGZZQKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Epidehydrotumulosic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows the same synthetic routes as laboratory preparation, with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Epidehydrotumulosic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more oxidized derivatives.

    Reduction: Reduction reactions can convert it back to less oxidized forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, chloroform, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound .

Scientific Research Applications

3-Epidehydrotumulosic acid has several scientific research applications:

Comparison with Similar Compounds

3-Epidehydrotumulosic acid is similar to other triterpenoids such as:

  • Tumulosic acid
  • Dehydrotumulosic acid
  • Polyporenic acid C
  • Pachymic acid
  • Dehydrotrametenolic acid

Uniqueness

What sets this compound apart is its mixed inhibitory action on acetylcholinesterase, whereas other similar compounds may act as either competitive or non-competitive inhibitors . This unique mechanism makes it a valuable compound in the study and potential treatment of neurodegenerative diseases.

Properties

IUPAC Name

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25-,26+,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJWZMBZBVBSB-HSGZZQKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Epidehydrotumulosic acid
Reactant of Route 2
3-Epidehydrotumulosic acid
Reactant of Route 3
3-Epidehydrotumulosic acid
Reactant of Route 4
3-Epidehydrotumulosic acid
Reactant of Route 5
3-Epidehydrotumulosic acid
Reactant of Route 6
3-Epidehydrotumulosic acid
Customer
Q & A

Q1: What are the potential health benefits associated with 3-Epidehydrotumulosic acid?

A1: this compound, a lanostane-type triterpene found in Poria cocos, has demonstrated several potential health benefits in preclinical studies, including:

  • Antioxidant activity: It can protect red blood cells from lysis induced by free radicals. []
  • Anti-tumor promoting effects: It exhibits potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). []
  • α-glucosidase inhibition: It shows effective inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels. []

Q2: Can this compound be used as a quality marker for Poria cocos?

A: Yes, this compound is considered a major bioactive compound in Poria cocos and can be utilized for quality control purposes. [, , ] Several studies have developed RP-HPLC methods for quantifying this compound alongside other triterpenes in Poria cocos samples. [, , ]

Q3: Does this compound interact with any specific enzymes?

A: Yes, this compound has been identified as a mixed inhibitor of acetylcholinesterase (AChE). [] This means it can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting AChE activity through multiple mechanisms. []

Q4: What analytical techniques are commonly used to study this compound?

A4: Researchers utilize a variety of analytical methods for characterizing and quantifying this compound, including:

  • High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying this compound in complex mixtures, such as Poria cocos extracts. [, , ]
  • Mass spectrometry (MS): Coupled with HPLC, MS allows for the identification and structural characterization of this compound based on its mass-to-charge ratio. []
  • Spectroscopic methods: Techniques such as ultraviolet-visible (UV-Vis) spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the structural features and purity of this compound. [, ]

Q5: Have there been any computational studies on this compound?

A: Yes, computational studies have been conducted to investigate the interactions of this compound with target proteins. [] For instance, molecular docking simulations were used to explore its binding affinity and potential interactions with the neuropeptide Y1 receptor (Y1R), a target for weight management. [] The study proposed this compound as a putative Y1R antagonist based on its predicted binding affinity and interactions with key amino acid residues within the receptor's binding pocket. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.